(-)-Deguelin;(-)-cis-Deguelin
Description
Structural Interference with Hsp90 Chaperone Function
(-)-Deguelin binds competitively to the ATP-binding pocket of Hsp90α, compromising its chaperone function. This interaction leads to proteasomal degradation of oncogenic clients, including Akt, cyclin-dependent kinase 4 (Cdk4), and hypoxia-inducible factor 1α (HIF-1α). Western blot analyses demonstrate dose-dependent reductions in phosphorylated Akt (Ser473) within 6 hours of treatment, preceding downstream effects on mTOR.
Downstream Consequences of PI3K/Akt Suppression
The compound’s inhibition of PI3K/Akt signaling triggers a cascade of tumor-suppressive events:
These molecular events collectively induce G1-S phase cell cycle arrest through p27-mediated cyclin E inactivation and retinoblastoma protein (pRb) dephosphorylation.
Properties
IUPAC Name |
17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZKGHSNRHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reactions and Conditions
Mechanistic Insights
- The zinc-mediated ring opening is a mild and scalable alternative to previous toxic methods.
- The phenylselenyl chloride step introduces a selenium intermediate that facilitates elimination to form the deguelin core.
- The chromium-mediated hydroxylation follows an Étard-like benzylic oxidation mechanism, highly diastereoselective due to the rigid rotenoid structure.
Advantages
- Operationally simple and scalable.
- Avoids highly toxic reagents used in earlier syntheses.
- Yields are significantly improved compared to older methods.
- Cost-effective, as rotenone is cheaper and more available than deguelin.
Total Asymmetric Synthesis Methods
Total synthesis of (-)-Deguelin involves constructing the complex rotenoid skeleton from simpler chemical building blocks without relying on natural rotenoids.
Modular Asymmetric Synthesis Approach
- Utilizes organocatalyzed dynamic kinetic resolution (DKR) and benzoin-type reactions.
- Constructs the cis-fused tetrahydrochromeno[3,4-b]chromene core characteristic of rotenoids.
- Combines aldehyde/acetal modules with ketone modules in a convergent manner.
Notable Synthetic Routes
Synthetic Strategy Highlights
- The modular approach allows synthesis of various rotenoid natural products by mixing and matching precursor modules.
- Dynamic kinetic resolution ensures high enantiomeric ratios (up to 99:1 er).
- Recrystallization can further enhance enantiomeric purity.
- Formal synthesis of (-)-Deguelin achieved via conversion from tephrosin intermediates.
Synthetic Method from Patents and Derivatives
A Chinese patent describes a synthetic method for deguelin ring-broken structures and amino acid derivatives with anti-tumor effects, involving:
- Condensation of prenaldehyde and 2,4-dihydroxybenzaldehyde under basic conditions.
- Methylation of the condensation product.
- Reductive amination with amino acids to yield derivatives.
This method focuses on structural modification rather than direct deguelin synthesis but provides insight into chemical manipulation of deguelin-related scaffolds for enhanced biological activity.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Steps | Yield | Scalability | Notes |
|---|---|---|---|---|---|
| Natural Extraction | Plant material (Tephrosia vogelii) | Solvent extraction, chromatography | Variable, low | Limited by plant supply | Traditional method |
| Semi-Synthesis | Rotenone | Zinc ring opening → Selenide formation → Oxidation/elimination | ~70% (intermediate), 81% (deguelin) | High | Cost-effective, scalable |
| Total Synthesis (Suh Group) | Simple organic precursors | Iterative pyran formation | 10.5% overall | Moderate | Longer route |
| Total Synthesis (Scheidt Group) | Simple organic precursors | Chiral thiourea cyclization | Not specified | Shortest reported | Efficient asymmetric synthesis |
| Patent Method | Synthetic intermediates | Condensation, methylation, reductive amination | Not specified | Experimental | For derivatives |
Chemical Reactions Analysis
Types of Reactions: (-)-Deguelin;(-)-cis-Deguelin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, (-)-Deguelin;(-)-cis-Deguelin is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, this compound has shown significant anti-cancer activity by inhibiting the growth of various cancer cell lines. It also exhibits anti-inflammatory and anti-microbial properties, making it a potential candidate for drug development.
Medicine: In medicine, this compound is being investigated for its potential to treat cancer, inflammatory diseases, and microbial infections. Its ability to target specific molecular pathways makes it a promising therapeutic agent.
Industry: Industrially, this compound is used in the development of pharmaceuticals, agrochemicals, and other bioactive compounds. Its diverse biological activities make it a valuable compound for various industrial applications.
Mechanism of Action
(-)-Deguelin;(-)-cis-Deguelin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of specific enzymes and proteins involved in cell proliferation, apoptosis, and inflammation. For example, it targets the PI3K/Akt pathway, which is crucial for cell survival and growth. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces inflammation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Derivatives of Deguelin
Table 1: Key Deguelin Derivatives and Their Properties
Functional Analogs with Similar Mechanisms
Table 2: Functionally Comparable Compounds
Research Findings and Comparative Efficacy
Apoptosis Induction
- Deguelin vs. SH-14 : SH-14 outperforms deguelin in caspase-3 activation and PARP cleavage in NSCLC cells .
- Deguelin vs. L80 : L80 retains pro-apoptotic effects in breast cancer models without neurotoxicity .
Antiangiogenic Activity
- Deguelin vs. SH-03 : Both inhibit HIF-1α, but SH-03 shows weaker suppression of VEGF compared to deguelin .
Toxicity Profiles
- Deguelin : Causes Parkinson’s-like symptoms at high doses due to mitochondrial complex I inhibition .
- L80 : Designed to mitigate neurotoxicity while maintaining anticancer efficacy .
Resistance Mechanisms
Biological Activity
(-)-Deguelin, a natural compound derived from the plant Deguelia costata, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of (-)-deguelin and its isomer (-)-cis-deguelin, focusing on their mechanisms of action, effects on various cancer types, and relevant research findings.
- Inhibition of Heat Shock Protein 90 (Hsp90)
- Modulation of Cell Cycle and Apoptosis
- Inhibition of Signaling Pathways
In Vitro Studies
A range of studies have demonstrated the efficacy of (-)-deguelin against various cancer types:
- Non-Small Cell Lung Cancer (NSCLC)
- Triple-Negative Breast Cancer (TNBC)
- Gastric Cancer
In Vivo Studies
Research involving animal models has further validated the anticancer properties of (-)-deguelin:
- Deguelin administration reduced the incidence of chemically induced skin tumors and mammary tumors in mice, suggesting its preventive potential against carcinogenesis .
- In vivo studies have shown that deguelin can delay tumorigenesis by inhibiting anchorage-independent growth in NSCLC models .
Comparative Data Table
Case Studies
A case study highlighted the integration of human-based in vitro test systems to assess the mitochondrial effects of deguelin. The study aimed to evaluate its biological interactions similar to those observed with rotenone, a known neurotoxin . This approach underscores the importance of understanding deguelin's effects beyond its anticancer properties.
Q & A
Q. How to differentiate apoptotic vs. autophagic effects of (-)-Deguelin?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
